molecular formula C17H19NO2 B336647 2-ethoxy-N-(4-ethylphenyl)benzamide

2-ethoxy-N-(4-ethylphenyl)benzamide

Cat. No.: B336647
M. Wt: 269.34 g/mol
InChI Key: RLHLYGLRETWJJF-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(4-ethylphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 2-position of the benzoyl ring and a 4-ethylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₉NO₂ (molecular weight: 269.34 g/mol) . This compound is of interest in medicinal chemistry due to the structural flexibility of benzamides, which allows for modifications that influence pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-ethoxy-N-(4-ethylphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-3-13-9-11-14(12-10-13)18-17(19)15-7-5-6-8-16(15)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

RLHLYGLRETWJJF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data/Applications References
2-Ethoxy-N-(4-methylbenzyl)benzamide C₁₇H₁₉NO₂ 269.34 4-Methylbenzyl group ChemSpider ID: 45681
2-Ethoxy-N-(4-iodophenyl)benzamide C₁₅H₁₄INO₂ 367.18 4-Iodophenyl group CAS: 5561-41-1; potential CNS applications
2-Ethoxy-N-(4-ethoxyphenyl)benzamide C₁₇H₁₉NO₃ 285.34 4-Ethoxyphenyl group Increased lipophilicity
Mosapride (metabolite) C₂₁H₂₅ClFN₃O₃ 421.89 4-Fluorobenzyl-morpholinyl group 5-HT₄ receptor agonist (reduced activity in metabolites)

Key Observations :

  • Lipophilicity: The ethoxy group in 2-ethoxy-N-(4-ethoxyphenyl)benzamide enhances lipid solubility compared to the ethyl group, which may improve blood-brain barrier penetration . Steric Effects: Bulkier substituents (e.g., iodophenyl) may reduce metabolic stability but improve target specificity .
Receptor Binding and Pharmacological Effects
  • Serotonin Receptor Modulation : Mosapride metabolites with altered substituents (e.g., hydroxylation or demethylation) exhibited reduced 5-HT₄ receptor agonism compared to the parent compound, emphasizing the importance of the ethyl and ethoxy groups in maintaining activity .
  • P2X7 Receptor Antagonism: Benzamide derivatives with modifications in R₁, R₂, and R₃ groups (e.g., trifluoromethyl or morpholinyl groups) showed potent inhibition of IL-1β release in monocytes, suggesting substituent-dependent immune modulation .
Antioxidant Activity
  • Derivatives with electron-donating groups (e.g., hydroxyl or methoxy) demonstrated superior antioxidant activity. For instance, N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide showed 86.6% inhibition in carbon tetrachloride-challenged rats .

Comparative Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Ethyl and ethoxy groups in 2-ethoxy-N-(4-ethylphenyl)benzamide may confer resistance to cytochrome P450-mediated oxidation compared to methyl or methoxy analogues .

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